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Abstract

Cinanserin, also known as SQ 10,643, is a potent and selective 5-HT2 receptor antagonist
that was first developed in the 1960s. It exhibits a significantly higher affinity for the 5-HT2A
receptor subtype over the 5-HT2C and 5-HT1 receptors. More recently, Cinanserin has been
identified as an inhibitor of the 3C-like protease (3CLpro) of various coronaviruses, including
SARS-CoV, positioning it as a molecule of interest for antiviral research. This document
provides a comprehensive overview of the pharmacological profile of Cinanserin, summarizing
its mechanism of action, receptor and enzyme binding affinities, and available in vitro and in
vivo data. Due to the age of the compound and the discontinuation of its clinical development,
publicly available pharmacokinetic and detailed clinical data are limited.

Mechanism of Action

Cinanserin's primary pharmacological activity is the antagonism of serotonin 5-HT2 receptors.
Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide range of
physiological functions through its interaction with various receptor subtypes. The 5-HT2
receptors, a family of G-protein coupled receptors, are involved in processes such as smooth
muscle contraction, platelet aggregation, and neuronal excitation. By blocking these receptors,
Cinanserin inhibits the downstream signaling pathways activated by serotonin.
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In addition to its effects on the serotonergic system, Cinanserin has been shown to inhibit the
3C-like protease (3CLpro) of coronaviruses. This viral enzyme is crucial for the proteolytic
processing of viral polyproteins, a necessary step for viral replication. Inhibition of 3CLpro by
Cinanserin disrupts this process, thereby reducing viral propagation.

Signaling Pathway of 5-HT2A Receptor Antagonism
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Caption: Antagonism of the 5-HT2A receptor by Cinanserin blocks serotonin-induced
signaling.
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Caption: Cinanserin inhibits viral replication by blocking the 3C-like protease.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Cinanserin's binding affinity
and inhibitory activity.

Table 1: Serotonin Receptor Binding Affinity

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b3424166?utm_src=pdf-body
https://www.benchchem.com/product/b3424166?utm_src=pdf-body-img
https://www.benchchem.com/product/b3424166?utm_src=pdf-body
https://www.benchchem.com/product/b3424166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3424166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Receptor . . .
Ligand Ki (nM) Species Reference(s)

Subtype
5-HT2 Cinanserin 41 Not Specified [1]
5-HT1 Cinanserin 3500 Not Specified [1]

~50-fold higher
5-HT2A Cinanserin affinity than 5- Not Specified [2]

HT2C
5-HT2C Cinanserin - Not Specified [2]

Table 2: C : 3C.-like F Inhibiti

. Assay Reference(s
Enzyme Ligand KD (pM) IC50 (pM)
Method )
SARS-CoV _ _
Cinanserin 49.4 4.92 SPR, FRET [3]
3CLpro
SARS-CoV Cinanserin
_ 78.0 5.05 SPR, FRET [3]
3CLpro hydrochloride
HCoV-229E _ _
Cinanserin 18.2 4.68 SPR, FRET [3]
3CLpro
HCoV-229E Cinanserin
_ 36.6 5.68 SPR, FRET [3]
3CLpro hydrochloride

ble 3- In Vi viral Activi

Virus Cell Line IC50 (pM) IC90 (pM) Reference(s)
SARS-CoV Vero 31 (Cinanserin) 66 (Cinanserin) [4]
34 (Cinanserin 67 (Cinanserin
SARS-CoV Vero ) ) [4]
hydrochloride) hydrochloride)
Experimental Protocols
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Coronavirus 3C-like Protease Binding Assay (Surface
Plasmon Resonance)

A detailed experimental protocol for the Surface Plasmon Resonance (SPR) assay used to

determine the binding affinity of Cinanserin to viral proteases is described in Chen et al.
(2005).[4]

Instrument: Biacore 3000

Sensor Chip: CM5

Immobilization: Standard primary amine coupling of bacterially expressed 3CLpro.

Analyte: Various concentrations of Cinanserin or Cinanserin hydrochloride.

Flow Rate: 20 pl/min

Interaction Time: 120 seconds

Data Analysis: The concentration series were fitted to a steady-state affinity model and a 1:1
Langmuir binding model for KD determination.[3]

Coronavirus 3C-like Protease Inhibition Assay (FRET)

The inhibitory activity of Cinanserin on the proteolytic activity of 3CLpro was determined using

a Fluorescence Resonance Energy Transfer (FRET) assay.[3]

Principle: Cleavage of a peptide substrate labeled with a fluorogenic dye pair by the protease
results in a detectable change in fluorescence.

Substrate: A peptide substrate labeled with a pair of fluorogenic dyes.

Procedure: The assay measures the change in fluorescence in the presence of varying
concentrations of the inhibitor (Cinanserin).

Data Analysis: Inhibition data were fitted to a dose-response curve using a logistic derivative
equation to calculate 1C50 values.[4]
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Caption: Experimental workflow for evaluating Cinanserin's antiviral properties.

Pharmacokinetics

There is a notable lack of publicly available pharmacokinetic data for Cinanserin. Searches for

absorption, distribution, metabolism, excretion (ADME), half-life, and bioavailability of

Cinanserin did not yield specific results. Much of the available literature on serotonin

antagonists from the same era focuses on compounds like ketanserin, and this data should not

be extrapolated to Cinanserin.

In Vivo Pharmacodynamics and Toxicology

o Cardioprotective Effects: In a study using isolated rat hearts, Cinanserin demonstrated

cardioprotective effects against ischemia-reperfusion injury. It increased the time to
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contracture, reduced the release of lactate dehydrogenase (LDH), and improved the
recovery of contractile function.[5]

» Effects on Smooth Muscle: Pharmacological studies on human isolated smooth muscle have
been conducted, though detailed quantitative data from these early studies are not readily
available.[3]

» Early Clinical Evaluations: Preliminary clinical trials were conducted in the 1960s for
psychiatric disorders, including schizophrenia and mania, as well as for carcinoid syndrome.
[1][4][6] Beneficial effects were reported in patients with mania and carcinoid syndrome, with
oral doses ranging from 600 to 800 mg/day for several weeks.[4]

o Toxicology: Further clinical development of Cinanserin was halted due to safety concerns. In
dogs, hepatotoxicity was observed at repeated oral doses greater than 40 mg/kg per day.[4]
More significantly, long-term treatment of rats with high doses (120 mg/kg daily for 59 to 81
weeks) resulted in the development of malignant hepatoma.[4]

Conclusion

Cinanserin is a molecule with a dual pharmacological profile, acting as a potent 5-HT2
receptor antagonist and a moderate inhibitor of coronavirus 3C-like protease. While its initial
development was focused on its serotonergic activity, its antiviral properties have led to
renewed interest. The available in vitro data provides a solid foundation for its mechanism of
action in both domains. However, the lack of comprehensive pharmacokinetic and modern
clinical safety data, coupled with the historical toxicology findings, presents significant hurdles
for its potential clinical development. Future research on Cinanserin or its analogs would need
to address these data gaps thoroughly. This document serves as a guide to the existing
knowledge on Cinanserin for researchers and drug development professionals, highlighting
both its potential and the critical areas requiring further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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